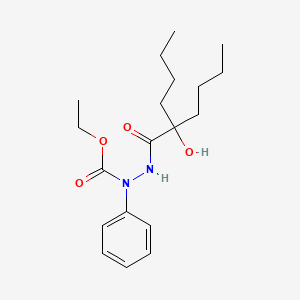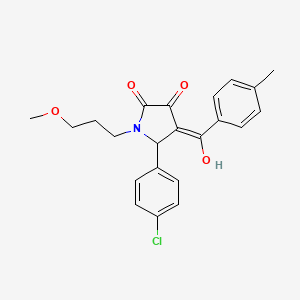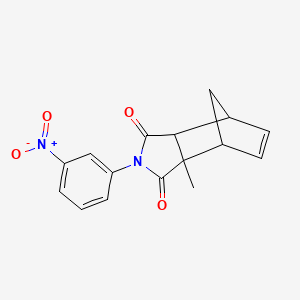![molecular formula C17H16BrN3O4S B11619519 2-[(2E)-2-(5-bromo-2-methoxybenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol](/img/structure/B11619519.png)
2-[(2E)-2-(5-bromo-2-methoxybenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-BROMO-2-METHOXYBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-(2-HYDROXYETHYL)HYDRAZONE: is a complex organic compound that features a benzaldehyde moiety substituted with bromine and methoxy groups, linked to a benzisothiazole ring through a hydrazone linkage
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-BROMO-2-METHOXYBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-(2-HYDROXYETHYL)HYDRAZONE typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-methoxybenzaldehyde and 1,1-dioxo-1H-1,2-benzisothiazol-3-yl hydrazine.
Condensation Reaction: The aldehyde group of 5-bromo-2-methoxybenzaldehyde reacts with the hydrazine group of 1,1-dioxo-1H-1,2-benzisothiazol-3-yl hydrazine under acidic or basic conditions to form the hydrazone linkage.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the hydrazone linkage, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Products may include 5-bromo-2-methoxybenzoic acid or related compounds.
Reduction: Products may include 5-bromo-2-methoxybenzylamine derivatives.
Substitution: Products depend on the nucleophile used, resulting in various substituted benzaldehyde derivatives.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
Biology and Medicine:
Antimicrobial Agents: The compound and its derivatives may exhibit antimicrobial properties, making them potential candidates for drug development.
Enzyme Inhibition: It can act as an inhibitor for specific enzymes, providing insights into enzyme function and potential therapeutic applications.
Industry:
Material Science: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Dye and Pigment Production: It may serve as a precursor in the synthesis of dyes and pigments for various applications.
作用機序
The mechanism of action of 5-BROMO-2-METHOXYBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-(2-HYDROXYETHYL)HYDRAZONE involves its interaction with molecular targets such as enzymes or receptors. The hydrazone linkage allows for potential binding to active sites, inhibiting enzyme activity or modulating receptor function. The bromine and methoxy groups may enhance binding affinity and specificity.
類似化合物との比較
5-Bromo-2-methoxybenzaldehyde: Shares the benzaldehyde moiety but lacks the hydrazone and benzisothiazole components.
1,1-Dioxo-1H-1,2-benzisothiazol-3-yl hydrazine: Contains the benzisothiazole ring but lacks the benzaldehyde moiety.
Uniqueness:
Structural Complexity: The combination of benzaldehyde, hydrazone, and benzisothiazole moieties makes this compound structurally unique.
Functional Diversity:
特性
分子式 |
C17H16BrN3O4S |
|---|---|
分子量 |
438.3 g/mol |
IUPAC名 |
2-[[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethanol |
InChI |
InChI=1S/C17H16BrN3O4S/c1-25-15-7-6-13(18)10-12(15)11-19-21(8-9-22)17-14-4-2-3-5-16(14)26(23,24)20-17/h2-7,10-11,22H,8-9H2,1H3/b19-11+ |
InChIキー |
XLLUXPNDTHIQBW-YBFXNURJSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)Br)/C=N/N(CCO)C2=NS(=O)(=O)C3=CC=CC=C32 |
正規SMILES |
COC1=C(C=C(C=C1)Br)C=NN(CCO)C2=NS(=O)(=O)C3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11619446.png)
![1-(3,4-dichlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-ethoxyphenyl)amino]methylidene}urea](/img/structure/B11619447.png)
![5,5'-({3-[(4-nitrobenzyl)oxy]phenyl}methanediyl)bis(6-hydroxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one)](/img/structure/B11619450.png)
![Diethyl 4-(3-methoxy-4-{[(4-methylphenyl)carbonyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11619457.png)
![6-imino-N,13-dimethyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11619478.png)
![3-amino-N-(3,4-dimethoxybenzyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11619480.png)
![9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619482.png)


![1-(3,4-dichlorophenyl)-3-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[3-(trifluoromethyl)phenyl]amino}methylidene]urea](/img/structure/B11619493.png)

![Ethyl 2-{[1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinolin-3-YL]formamido}acetate](/img/structure/B11619498.png)

![(4-chloro-3-nitrophenyl)[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone](/img/structure/B11619508.png)
